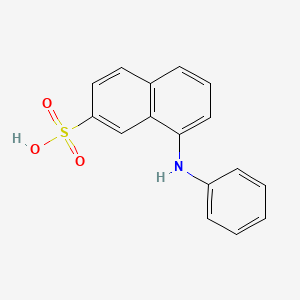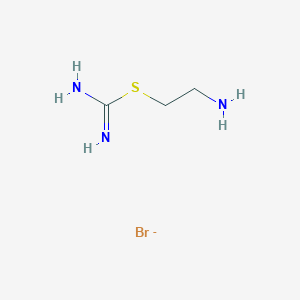
2-aminoethyl carbamimidothioate;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethyl carbamimidothioate bromide, also known as S-(2-aminoethyl)isothiuronium bromide hydrobromide, is an organic compound belonging to the class of isothioureas. It is commonly used as a reducing agent in various chemical reactions. This compound is known for its ability to decompose into thiol intermediates when it reacts with water, which makes it useful in disulfide reduction processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethyl carbamimidothioate bromide typically involves the reaction of aryl diazonium fluoroborates with aryl isothiocyanates and amines in the presence of a base such as triethylamine (Et3N) at room temperature . This method is known for its simplicity and efficiency, allowing for the formation of S-aryl carbamimidothioates under mild conditions.
Industrial Production Methods
Industrial production of 2-aminoethyl carbamimidothioate bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethyl carbamimidothioate bromide undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent, particularly in disulfide reduction reactions.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino and isothiouronium groups.
Common Reagents and Conditions
Common reagents used in reactions with 2-aminoethyl carbamimidothioate bromide include water, which facilitates its decomposition into thiol intermediates, and various bases such as triethylamine. The reactions are typically carried out at room temperature under mild conditions .
Major Products Formed
The major products formed from reactions involving 2-aminoethyl carbamimidothioate bromide include thiol intermediates and various substituted isothioureas, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Aminoethyl carbamimidothioate bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of disulfides.
Biology: It is employed in hematology to create PNH-like cells by treating red blood cells.
Medicine: It has potential therapeutic applications due to its reducing properties and ability to interact with various biological molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 2-aminoethyl carbamimidothioate bromide involves its decomposition into thiol intermediates when it reacts with water. These thiol intermediates can then participate in disulfide reduction reactions, breaking disulfide bonds and forming thiol groups. This mechanism is particularly useful in biochemical applications where disulfide bond reduction is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-aminoethyl carbamimidothioate bromide include:
2-Mercaptoethanol: A common reducing agent with a free thiol group.
Dithiothreitol (DTT): Another reducing agent with two thiol groups.
Beta-Aminoethyl isothiourea: A compound with similar isothiourea functionality.
Uniqueness
What sets 2-aminoethyl carbamimidothioate bromide apart from these similar compounds is its ability to decompose into thiol intermediates without having a free thiol group itself. This unique property allows it to act as a reducing agent in a different manner compared to compounds like 2-mercaptoethanol and DTT, which have free thiol groups.
Eigenschaften
Molekularformel |
C3H9BrN3S- |
|---|---|
Molekulargewicht |
199.10 g/mol |
IUPAC-Name |
2-aminoethyl carbamimidothioate;bromide |
InChI |
InChI=1S/C3H9N3S.BrH/c4-1-2-7-3(5)6;/h1-2,4H2,(H3,5,6);1H/p-1 |
InChI-Schlüssel |
YFXFDZKYCRAMCM-UHFFFAOYSA-M |
Kanonische SMILES |
C(CSC(=N)N)N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


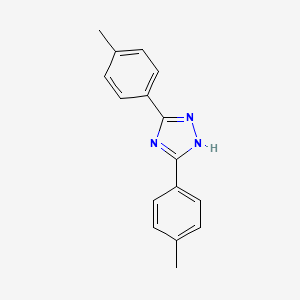
![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)
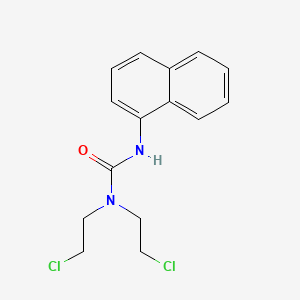

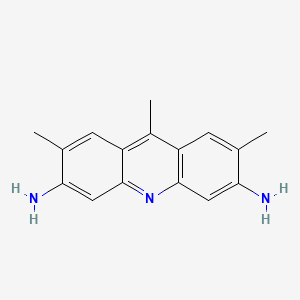
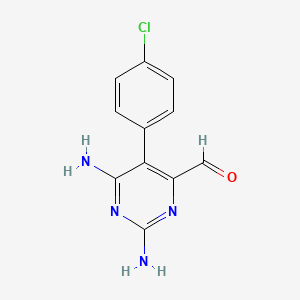
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
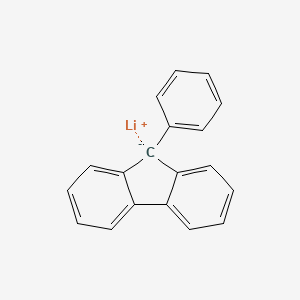
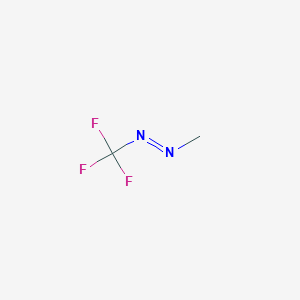
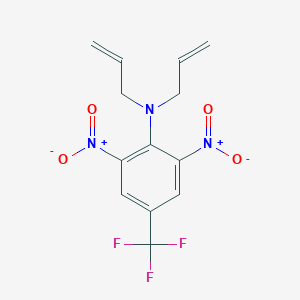
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
